molecular formula C7H11ClN2 B1528655 4-(2-chloroethyl)-1-ethyl-1H-pyrazole CAS No. 1249134-41-5

4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Cat. No.: B1528655
CAS No.: 1249134-41-5
M. Wt: 158.63 g/mol
InChI Key: MAGKOTUUZJHLNI-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-1-ethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloroethyl group at the 4-position and an ethyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the alkylation of 1-ethyl-1H-pyrazole with 2-chloroethyl chloride. The reaction typically proceeds in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.

    Oxidation: Hydroxylated or carbonylated pyrazole derivatives.

    Reduction: Ethyl-substituted pyrazole derivatives.

Scientific Research Applications

4-(2-chloroethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole involves its interaction with molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

4-(2-chloroethyl)-1-ethyl-1H-pyrazole can be compared with other similar compounds, such as:

    4-(2-chloroethyl)-1-methyl-1H-pyrazole: Differing by the presence of a methyl group instead of an ethyl group at the 1-position.

    4-(2-chloroethyl)-1-phenyl-1H-pyrazole: Differing by the presence of a phenyl group instead of an ethyl group at the 1-position.

    4-(2-bromoethyl)-1-ethyl-1H-pyrazole: Differing by the presence of a bromoethyl group instead of a chloroethyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(2-chloroethyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGKOTUUZJHLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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